molecular formula C8H8N2O B11771638 3-(2-Furyl)-4-Methyl-1H-Pyrazole

3-(2-Furyl)-4-Methyl-1H-Pyrazole

Cat. No.: B11771638
M. Wt: 148.16 g/mol
InChI Key: QQYICHGCQZYYOQ-UHFFFAOYSA-N
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Description

3-(2-Furyl)-4-Methyl-1H-Pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a furan ring attached to the pyrazole ring at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-4-Methyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-4-Methyl-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-4-Methyl-1H-Pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed bioactivity. The exact pathways and molecular targets are subjects of ongoing research, but it is known to affect cellular processes by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-1H-Pyrazole: Lacks the methyl group at the 4-position.

    4-Methyl-1H-Pyrazole: Lacks the furan ring at the 3-position.

    3-(2-Thienyl)-4-Methyl-1H-Pyrazole: Contains a thiophene ring instead of a furan ring.

Uniqueness

3-(2-Furyl)-4-Methyl-1H-Pyrazole is unique due to the presence of both the furan ring and the methyl group, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.

Properties

IUPAC Name

5-(furan-2-yl)-4-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-9-10-8(6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYICHGCQZYYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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